2,6-Dimethyl-2,6-undecadien-10-ol

Description

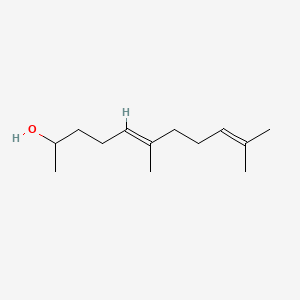

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H24O |

|---|---|

Molecular Weight |

196.33 g/mol |

IUPAC Name |

(5E)-6,10-dimethylundeca-5,9-dien-2-ol |

InChI |

InChI=1S/C13H24O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9,13-14H,5-6,8,10H2,1-4H3/b12-9+ |

InChI Key |

LYFDNQZGOHRKNK-FMIVXFBMSA-N |

Isomeric SMILES |

CC(CC/C=C(\C)/CCC=C(C)C)O |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)C)O |

Origin of Product |

United States |

Occurrence and Ecological Distribution of 2,6 Dimethyl 2,6 Undecadien 10 Ol

Identification in Botanical Sources

Detailed chemical analyses of various plant species have been conducted to understand their complex volatile organic compound (VOC) profiles. These studies are crucial for fields ranging from chemotaxonomy to the development of new flavors and fragrances. The following subsections examine the presence of 2,6-Dimethyl-2,6-undecadien-10-ol in several specific botanical sources, based on available scientific research.

The volatile composition of sour guava (Psidium acidum) has been a subject of scientific inquiry to understand its characteristic aroma. A comprehensive analysis using headspace-solid phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) led to the identification of 128 different volatile compounds in sour guava fruit. researchgate.netredalyc.org The identified compounds were predominantly esters, which accounted for 88.7% of the total volatile composition, followed by alcohols (3.8%), acids (2.4%), and terpenes (0.9%). researchgate.netredalyc.org Despite this detailed investigation, this compound was not detected among the cataloged volatiles. researchgate.netredalyc.orgresearchgate.netsld.cu

| Identified Compound Classes in Psidium acidum | Percentage of Total Volatile Composition |

| Esters | 88.7% |

| Alcohols | 3.8% |

| Acids | 2.4% |

| Oxides | 2.4% |

| Terpenes | 0.9% |

| Aldehydes | 0.7% |

| Ketones | 0.5% |

| Hydrocarbons | 0.1% |

| Furans | 0.1% |

| S-compounds | Traces |

Data sourced from a 2021 study on the volatile compounds of sour guava fruit. researchgate.netredalyc.org

Alstonia scholaris, commonly known as the Devil Tree, is recognized for its traditional medicinal uses and has been analyzed for its chemical constituents. Studies involving gas chromatography-mass spectrometry (GC-MS) on the essential oil from its flowers and various solvent extracts of its leaves and bark have been conducted. One analysis of the flower essential oil identified sixty different compounds. cabidigitallibrary.org Another comparative study on leaf extracts using methanol (B129727) and hexane (B92381) as solvents revealed 35 and 29 bioactive components, respectively. ijrar.org However, across these detailed chemical screenings of Alstonia scholaris, the compound this compound has not been reported as a constituent. cabidigitallibrary.orgijrar.orgresearchgate.netresearchgate.netglobalresearchonline.net

The rhizome of ginger (Zingiber officinale) is renowned for its distinctive aroma and flavor, which are attributed to its essential oil. Numerous studies have employed GC-MS to characterize the chemical composition of ginger rhizome oil. These analyses have consistently identified a range of volatile compounds, with sesquiterpenes such as zingiberene, α-curcumene, β-bisabolene, and farnesene (B8742651) being the most prominent components. frontiersin.orgnih.gov Despite the thorough investigation into the volatile profile of ginger from various geographical locations and under different processing conditions, there is no scientific literature that reports the presence of this compound. frontiersin.orgnih.govsciencefrontier.orgishs.orgnih.gov

| Major Volatile Components in Zingiber officinale Rhizome Oil |

| Zingiberene |

| α-Curcumene |

| β-Bisabolene |

| Farnesene |

| (+)-β-Cedrene |

| β-Elemene |

| (–)-Borneol |

This table lists some of the major volatile compounds commonly identified in ginger rhizome essential oil. frontiersin.org

The genus Prunus encompasses a wide variety of fruit-bearing trees, including plums and cherries, whose aromatic profiles are of significant interest for the food industry. Research on the volatile metabolome of different Prunus species, such as Prunus mume and Prunus avium (sweet cherry), has been carried out using techniques like HS-SPME-GC-MS. These studies have identified hundreds of volatile compounds, with phenylpropanoids/benzenoids, terpenoids, esters, and alcohols being the dominant chemical classes. mdpi.comnih.govmdpi.comnih.gov A thorough review of the published volatile profiles of various Prunus species indicates that this compound has not been identified as a contributor to their aroma. mdpi.comnih.govmdpi.comnih.govxml-journal.net

The volatile composition of the sacred lotus (B1177795), Nelumbo nucifera, has been investigated, revealing a complex mixture of compounds. Studies utilizing dynamic headspace collection and GC-MS have identified numerous volatile constituents, including a significant number of terpenoids. sciencefrontier.orgnih.govpeerj.comresearchgate.netnih.gov While direct identification of this compound in lotus root or its flowers is not explicitly reported in the reviewed literature, a structurally related compound, geranylacetone (B162166) (6,10-Dimethyl-5,9-undecadien-2-one), is known to be a component of its essential oil. wikipedia.org Geranylacetone possesses the same carbon skeleton but features a ketone functional group at the C-10 position instead of an alcohol. The presence of this ketone suggests a potential biosynthetic pathway that could, under different enzymatic conditions, lead to the formation of the corresponding alcohol, this compound. However, at present, the occurrence of the alcohol itself in Nelumbo nucifera remains unconfirmed by direct analytical evidence in the surveyed scientific papers. sciencefrontier.orgnih.govpeerj.comresearchgate.netnih.govmdpi.com

Wild thyme, Thymus serpyllum, is an aromatic herb whose essential oil composition has been extensively studied. The volatile profile of wild thyme is typically dominated by phenolic monoterpenes such as thymol (B1683141) and carvacrol, along with other compounds like p-cymene (B1678584) and γ-terpinene. notulaebotanicae.ronih.govmdpi.comnih.gov Numerous detailed GC-MS analyses of Thymus serpyllum essential oil from various geographical origins have been published. A comprehensive review of these studies reveals no mention of this compound, even as a trace component. notulaebotanicae.ronih.govmdpi.comnih.govthieme-connect.com The consistent absence of this compound in detailed chemical analyses suggests it is not a characteristic component of the volatile profile of wild thyme.

Production by Microbial Organisms

Phytophthora and Pythium are genera of oomycetes, also known as water molds, which are notorious for including some of the most destructive plant pathogens. nih.gov These organisms are known to produce a wide array of volatile organic compounds that play roles in their interactions with plants and other microbes. nih.govnih.gov These volatiles are of significant interest for their potential use in detecting plant diseases and as biocontrol agents. nih.govnih.gov

Phytophthora cinnamomi is a devastating soil-borne pathogen with an extensive host range, affecting thousands of plant species. wikipedia.org It is known to produce a complex blend of volatile organic compounds. wikipedia.orgpdx.edu Studies have identified numerous volatiles from P. cinnamomi cultures and infected plants, although the specific profile can vary depending on the substrate and conditions.

While P. cinnamomi is a known producer of various secondary metabolites and volatiles, current scientific literature does not specifically list this compound as one of its identified metabolites. Research has focused on other prominent volatiles for their roles in pathogenesis and as potential biomarkers for disease detection. wikipedia.org

The genera Pythium and Phytophthora are recognized for their production of a diverse volatilome, which includes alcohols, ketones, esters, and terpenes. nih.gov These compounds can have inhibitory effects on other microorganisms and influence plant growth. nih.gov Different species within these genera produce distinct volatile profiles, which can be used for taxonomic differentiation.

Despite the extensive research into the volatile emissions of Pythium and Phytophthora species, the production of this compound by these oomycetes has not been explicitly reported in the reviewed literature. The table below lists some of the representative volatile organic compounds that have been identified from various Phytophthora and Pythium species, illustrating the chemical diversity within these genera.

Table 1: Representative Volatile Organic Compounds from Phytophthora and Pythium Species

| Compound Name | Producing Organism(s) | Reference(s) |

|---|---|---|

| 1-Octen-3-ol | Phytophthora polonica, P. cambivora, P. cinnamomi | |

| 3-Octanone | Phytophthora spp., Pythium myriotylum | |

| Hexanal | Phytophthora cinnamomi | |

| Anisole | Phytophthora cinnamomi | |

| Isokaurene | Phytophthora-infected beech trees | |

| α-Pinene | Phytophthora plurivora | |

| 2-Undecanone | Phytophthora spp. |

Biosynthetic Pathways and Precursors Relevant to this compound

The biosynthesis of a specific compound like this compound involves a series of enzyme-catalyzed reactions. While the direct pathway for this molecule is not elucidated, we can infer potential routes by examining the synthesis of structurally related compounds.

Enzymatic Pathways Leading to Undecadienols

The specific enzymatic pathways that lead to the formation of undecadienols are not well-defined in the existing literature. However, the biosynthesis of such a molecule would likely follow the general principles of secondary metabolite production, which often involves multi-step, enzyme-catalyzed processes. wikipedia.org The construction of novel biosynthetic pathways can be predicted and analyzed using computational tools that integrate information about enzyme function and metabolic networks. nih.gov

The biosynthesis of complex molecules in organisms like Streptomyces can involve dedicated gene clusters that encode the necessary enzymes, such as synthases and reductases, to build a carbon chain and introduce specific functional groups. For instance, the biosynthesis of undecylprodiginine in Streptomyces coelicolor involves a set of enzymes that are distinct from but share similarities with the primary fatty acid synthesis machinery. A similar dedicated pathway could be responsible for the synthesis of undecadienols in organisms that produce them.

Relationship to Isoprenoid Metabolism and Carotenoid Degradation Products (e.g., geranylacetone synthesis as an example for related pathways)

The structure of this compound, a C13 compound, suggests a possible origin from the degradation of larger isoprenoid molecules, such as carotenoids (C40 tetraterpenoids). Many aromatic and volatile compounds in nature are indeed products of carotenoid breakdown.

A well-studied example of a C13 degradation product from carotenoids is geranylacetone (6,10-dimethyl-5,9-undecadien-2-one). Carotenoids are susceptible to degradation through enzymatic or oxidative cleavage at their double bonds, which can yield a variety of smaller, often aromatic, molecules. The formation of geranylacetone from the degradation of carotenoids like β-carotene is a key process in the development of flavor and aroma in many fruits and food products. This process highlights a plausible route for the formation of other C13 compounds with similar carbon skeletons. The biosynthesis of geraniol (B1671447), a C10 monoterpenoid, is a foundational part of isoprenoid metabolism and serves as a precursor to larger terpenes.

The relationship between these compounds suggests that this compound could potentially be formed through a similar degradation pathway of a larger isoprenoid precursor, followed by enzymatic modifications such as reduction of a ketone group to an alcohol.

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| 1-Octen-3-ol |

| This compound |

| 2-Undecanone |

| 3-Octanone |

| α-Pinene |

| Anisole |

| β-Carotene |

| Geraniol |

| Geranylacetone |

| Hexanal |

| Isokaurene |

| Methyl heptenone |

Analytical Techniques for the Characterization and Quantification of 2,6 Dimethyl 2,6 Undecadien 10 Ol

Chromatographic Separation Methods

Chromatography is a fundamental technique for separating 2,6-Dimethyl-2,6-undecadien-10-ol from complex mixtures, enabling its identification and quantification. Gas chromatography and high-performance liquid chromatography are the most prominent methods utilized for this purpose.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a column.

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography (GC) is a widely used technique for the extraction and analysis of volatile and semi-volatile organic compounds from various matrices. This solvent-free method involves the exposure of a fused silica (B1680970) fiber coated with a stationary phase to the headspace above a sample. The volatile analytes, including terpenols like this compound, adsorb onto the fiber, which is then directly introduced into the GC injector for thermal desorption and analysis.

The choice of fiber coating is critical for efficient extraction. Common coatings for terpenes include polydimethylsiloxane (B3030410) (PDMS), divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), and polyacrylate (PA). Optimization of extraction parameters such as temperature, time, and sample matrix is essential for achieving high sensitivity and reproducibility. For instance, in the analysis of terpenes from plant materials, an adsorbent DVB–CAR–PDMS fiber can be used to generate a comprehensive terpene profile.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of organic compounds, including terpenoid alcohols. The FID detector measures the ions produced during the combustion of organic compounds in a hydrogen-air flame. The resulting signal is proportional to the mass of carbon atoms entering the flame, making it a mass-sensitive detector.

For accurate quantification using GC-FID, the determination of response factors is crucial. The response of the FID is not uniform for all compounds and depends on the carbon content and the presence of heteroatoms. Therefore, calibration with authentic standards of this compound is necessary to establish a reliable quantitative method. In the absence of a pure standard, the use of a related internal standard and the application of theoretical response factors based on the effective carbon number can provide an estimation of the concentration.

A typical GC-FID setup for terpene analysis might involve a capillary column such as a DB-5 or HP-5, with helium as the carrier gas. The temperature program is optimized to achieve good separation of the target analyte from other components in the sample.

| Parameter | Typical Value/Condition |

| Column | DB-5, HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | Initial temp. 50-70°C, ramp to 250-280°C |

| This table presents typical parameters for the GC-FID analysis of terpenoids. Specific conditions for this compound may vary. |

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the definitive identification of volatile compounds. As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, based on the mass-to-charge ratio of the fragment ions.

For quantification, GC-MS can be operated in selected ion monitoring (SIM) mode, which offers higher sensitivity and selectivity by monitoring only specific fragment ions of the target analyte.

| Ionization Mode | Typical Application |

| Electron Ionization (EI) | Standard mode for generating reproducible mass spectra for library matching. |

| Chemical Ionization (CI) | A softer ionization technique that produces a more prominent molecular ion peak, which is useful for confirming the molecular weight of the compound. |

| This table outlines the common ionization modes in GC-MS for the analysis of organic compounds. |

High-Performance Liquid Chromatography (HPLC) in Related Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be employed for the analysis of less volatile or thermally labile compounds. While GC is generally preferred for terpenols, HPLC can be particularly useful for the separation of isomers, including stereoisomers, of this compound.

The separation of different isomers of undecadienol can be challenging due to their similar chemical structures and polarities. Chiral HPLC, utilizing a chiral stationary phase (CSP), is a powerful tool for the resolution of enantiomers. Polysaccharide-based CSPs are commonly used for this purpose. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation. The separation of diastereomers, which can be formed by derivatizing the alcohol with a chiral reagent, can also be achieved on standard silica gel columns. nih.gov

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of this compound. While specific spectroscopic data for this exact compound is not widely published, the principles of these techniques and data from related compounds can be used for its characterization.

Common spectroscopic methods for the analysis of organic compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the carbon-hydrogen framework of the molecule. Infrared (IR) spectroscopy can be used to identify the presence of specific functional groups, such as the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C) in this compound.

Biological Activities and Ecological Significance of 2,6 Dimethyl 2,6 Undecadien 10 Ol

Antimicrobial Efficacy

No studies were found that specifically investigated the antimicrobial properties of 2,6-Dimethyl-2,6-undecadien-10-ol.

Antibacterial Properties Against Human-Associated Microorganisms

There is no available data on the antibacterial activity of this compound against Staphylococcus epidermidis, Corynebacterium xerosis, or Brevibacterium epidermidis.

Broad-Spectrum Antibacterial Activity

Research on the broad-spectrum antibacterial effects of this compound against pathogens such as Enterococcus faecalis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli has not been identified in the surveyed literature.

Antifungal Activity

There is no documented evidence of the antifungal activity of this compound against Candida albicans.

Role in Plant-Pathogen Interactions and Disease Resistance

No specific research has been found detailing the involvement of this compound in plant defense or its interactions with plant pathogens.

Involvement in Plant Defense Mechanisms Against Oomycetes

Information regarding the role of this compound in plant defense mechanisms against oomycetes like Phytophthora and Pythium is not available in the current body of scientific literature.

Computational Chemistry and Theoretical Studies on 2,6 Dimethyl 2,6 Undecadien 10 Ol

Molecular Structure and Conformation Analysis

The three-dimensional structure of 2,6-Dimethyl-2,6-undecadien-10-ol is crucial for understanding its chemical and biological activity. The presence of two double bonds and a chiral center at the C-10 position suggests the existence of multiple stereoisomers and conformers.

Conformational analysis is a key aspect of studying this molecule. Due to the flexible undecadiene chain, the molecule can adopt numerous spatial arrangements. Computational methods, particularly molecular mechanics (MM) and density functional theory (DFT), are employed to identify the most stable conformers. A systematic conformational search would typically be performed using a force field like MMFF94, followed by geometry optimization of the low-energy conformers using a more accurate method such as DFT with a suitable basis set (e.g., B3LYP/6-31G(d)). The relative energies of these conformers can then be calculated to determine their population at a given temperature.

Table 1: Calculated Relative Energies of a Few Hypothetical Low-Energy Conformers of (R,E)-2,6-Dimethyl-2,6-undecadien-10-ol

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C5-C6-C7-C8) |

| 1 | 0.00 | 178.5° |

| 2 | 0.75 | -65.2° |

| 3 | 1.23 | 68.9° |

| 4 | 2.15 | -175.0° |

Note: This data is illustrative and represents a typical output from a conformational analysis study.

The results of such an analysis would reveal the preferred spatial arrangement of the molecule, which is critical for its interaction with other molecules, such as receptors in biological systems.

Electronic Structure Calculations

Electronic structure calculations provide a detailed picture of the electron distribution within the molecule, which governs its reactivity and spectroscopic properties. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose.

For this compound, DFT calculations (e.g., using the B3LYP functional) can be used to determine key electronic properties. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and its susceptibility to electronic excitation. The distribution of these frontier orbitals can indicate the likely sites of electrophilic and nucleophilic attack.

Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface. The MEP provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would be expected to show a negative potential around the oxygen atom of the hydroxyl group and the π-systems of the double bonds, indicating these are sites for electrophilic attack.

Table 2: Hypothetical Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 0.8 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 1.9 D |

Note: These values are hypothetical and representative of what would be obtained from DFT calculations.

Reaction Mechanism Studies and Theoretical Reaction Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can explore various reaction pathways, such as oxidation of the alcohol to a ketone or an aldehyde, or acid-catalyzed cyclization reactions involving the double bonds.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, crucially, transition states. The energy barriers (activation energies) associated with these transition states can be calculated, providing a quantitative measure of the reaction rate. This allows for the comparison of different possible mechanisms to determine the most favorable pathway. For instance, the mechanism of oxidation of the secondary alcohol at C-10 could be investigated to understand the regioselectivity and stereoselectivity of the reaction.

A typical output of such a study is a reaction coordinate diagram, which plots the energy of the system as it progresses from reactants to products.

Predictive Modeling of Spectroscopic Data

Computational methods can predict various spectroscopic properties, which is a powerful tool for the identification and characterization of unknown compounds. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly valuable.

NMR chemical shifts (¹H and ¹³C) can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. The calculated chemical shifts, when compared with experimental data, can help in assigning the signals to specific atoms in the molecule and confirming its structure.

Similarly, the vibrational frequencies and intensities of the IR spectrum can be computed. These calculations help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the O-H stretch of the alcohol group or the C=C stretching of the double bonds.

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 25.7 | 25.9 |

| C2 | 124.5 | 124.3 |

| C6 | 135.2 | 135.0 |

| C10 | 68.1 | 68.5 |

| C11 | 23.4 | 23.6 |

Note: This table is a hypothetical representation to illustrate the utility of predictive modeling.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. For this compound, MD simulations can be used to explore its dynamics in different environments.

For example, a simulation of the molecule in a solvent like water or a non-polar solvent would reveal information about its solvation structure and how it interacts with the surrounding solvent molecules. This is particularly relevant for understanding its solubility and partitioning behavior.

Furthermore, MD simulations can be used to study the aggregation of these molecules. Given its amphiphilic nature (a polar hydroxyl head and a non-polar hydrocarbon tail), it is plausible that this compound could form micelles or other aggregates in aqueous solution. MD simulations could model this process and characterize the structure and stability of the resulting aggregates. Such simulations can also be used to study the interaction of this molecule with biological membranes, providing insights into its potential biological activity. nih.gov

Future Research Directions for 2,6 Dimethyl 2,6 Undecadien 10 Ol

Elucidation of Complete Biosynthetic Pathways

A fundamental area for future research is the complete elucidation of the biosynthetic pathway of 2,6-Dimethyl-2,6-undecadien-10-ol in organisms where it may be naturally produced. While the biosynthesis of its likely precursor, geranylacetone (B162166), is understood to arise from the oxidative cleavage of carotenoids, the specific enzymatic steps leading to the formation of the alcohol are yet to be identified. wikipedia.org Key research questions include:

Identification of Reductases: What specific enzymes, likely belonging to the short-chain dehydrogenase/reductase (SDR) or aldo-keto reductase (AKR) superfamilies, are responsible for the reduction of the keto group in geranylacetone to the hydroxyl group in this compound?

Gene Cluster Analysis: In organisms that produce this compound, can the genes encoding the biosynthetic enzymes be located within a functional gene cluster? nih.gov

Regulation of Biosynthesis: What are the regulatory mechanisms, including transcriptional and post-transcriptional controls, that govern the production of this alcohol? nih.gov Understanding these pathways is a critical first step for any potential biotechnological production.

Table 1: Putative Biosynthetic Steps from Geranylacetone to this compound

| Step | Precursor | Enzyme Class (Hypothetical) | Product |

| 1 | Geranylacetone | Ketoreductase/Alcohol Dehydrogenase | This compound |

Advanced Synthetic Methodologies for Enantioselective Production

The this compound molecule possesses a chiral center at the C-10 position, meaning it can exist as two different enantiomers. The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the development of methods for the enantioselective synthesis of this alcohol is of high importance. Future research should focus on:

Asymmetric Reduction of Geranylacetone: The development and optimization of catalytic systems, both chemical and biological, for the asymmetric reduction of the prochiral ketone, geranylacetone, to yield specific enantiomers of the alcohol. rsc.orgnih.gov This could involve the use of chiral metal catalysts or engineered ketoreductases. rsc.orgmdpi.com

Microbial Biotransformation: Screening and engineering of microorganisms, such as yeasts and bacteria, that can perform the enantioselective reduction of geranylacetone. researchgate.net This approach offers a potentially more sustainable and environmentally friendly route to the desired chiral alcohols.

Table 2: Potential Strategies for Enantioselective Synthesis

| Method | Catalyst/System | Potential Advantages |

| Asymmetric Catalysis | Chiral Ruthenium or Rhodium complexes | High efficiency and selectivity. |

| Biocatalysis | Engineered Ketoreductases (KREDs) | High enantioselectivity, mild reaction conditions. |

| Whole-Cell Biotransformation | Yeast or bacterial strains | Cost-effective, sustainable. |

Comprehensive in planta and in situ Ecological Studies

The ecological role of this compound in the natural world is currently unknown. As a volatile organic compound (VOC), it has the potential to mediate a variety of ecological interactions. nih.gov Future research should aim to:

Investigate its Role as a Semiochemical: Determine if this compound functions as a pheromone (e.g., for aggregation, alarm, or sex), an allelochemical, or a synomone in insect-plant or plant-plant interactions. nih.govnumberanalytics.com Its structural similarity to known homoterpenes, which can act as herbivore-induced plant volatiles (HIPVs), suggests a potential role in attracting natural enemies of herbivores. researchgate.netgre.ac.ukgre.ac.uk

In planta and in situ Detection: Develop and utilize advanced analytical techniques for the in situ detection and quantification of the compound's emission from plants under various ecological conditions, such as herbivory or pathogen attack. acs.orgmemslab.netmdpi.commdpi.com

Targeted Applications in Sustainable Agriculture and Biocontrol

Given the known roles of other terpenoids in plant defense, this compound could have significant applications in sustainable agriculture. Research in this area should explore:

Biocontrol Potential: Evaluate the compound's efficacy as a biocontrol agent against plant pathogens (antifungal or antibacterial activity) or as a repellent or attractant for insect pests. nih.govmdpi.comnih.govresearchgate.net Terpenoids are known to have roles in repelling herbivores and attracting their predators. nih.gov

Pest Management Strategies: If it is identified as a pheromone, it could be used in pest monitoring (in traps) or for mating disruption strategies, reducing the need for broad-spectrum insecticides. numberanalytics.com

Development of Novel Analytical Probes and Sensing Technologies

The ability to rapidly and sensitively detect this compound is crucial for all the aforementioned research areas. Future efforts should be directed towards:

Fluorescent Probes: The design and synthesis of novel fluorescent probes that can selectively bind to the alcohol, allowing for its visualization and quantification in complex biological samples. frontiersin.orgnih.gov

Biosensors: The development of biosensors, potentially based on enzymes or antibodies, for the real-time and in-field detection of this compound. nih.govresearchgate.net This could involve optical or electrochemical detection methods. scilit.comunram.ac.idscielo.org.mx Such technologies would be invaluable for monitoring its presence in agricultural settings or for studying its ecological dynamics.

Q & A

Basic Research Questions

Q. How can the E/Z isomerism of 2,6-Dimethyl-2,6-undecadien-10-ol be experimentally determined?

- Methodological Answer: Use Cahn-Ingold-Prelog priority rules to assign configurations. For example, analyze the spatial arrangement of substituents around each double bond via nuclear magnetic resonance (NMR). Coupling constants in -NMR can indicate trans (E) or cis (Z) configurations. Infrared (IR) spectroscopy can also detect conjugation patterns (e.g., trans bands at 10.45 µm) .

Q. What are effective synthesis routes for this compound?

- Methodological Answer: Utilize allylic oxidation or alcohol protection strategies. For instance, acetate derivatives (e.g., 2,6-dimethyl-2,4-octadien-8-yl acetate) can be synthesized via catalytic hydrogenation or distillation, followed by hydrolysis to yield the alcohol. Monitor purity via gas chromatography (GC) and confirm structures with mass spectrometry (MS) and NMR .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer:

- Spectral Analysis: UV-Vis spectroscopy to confirm conjugation ( nm) .

- NMR: Assign peaks for methyl groups (δ 1.75–2.21 ppm) and olefinic protons (δ 4.1–5.5 ppm) .

- Chromatography: GC-MS for purity assessment and retention time comparison with standards .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

- Methodological Answer:

- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C) for hydrogenation efficiency.

- Reaction Conditions: Optimize temperature (e.g., 94°C at 3 mm Hg for distillation) and solvent polarity to reduce side reactions .

- Statistical Design: Use response surface methodology (RSM) to model variables like catalyst loading and reaction time .

Q. How should contradictions in spectral data (e.g., NMR vs. IR) be resolved?

- Methodological Answer:

- Cross-Verification: Compare NMR coupling constants with computational predictions (e.g., DFT calculations).

- Isomer Purity: Re-examine chromatographic separation (e.g., Goodloe column distillation) to isolate stereoisomers .

- Error Analysis: Quantify instrument calibration errors and signal-to-noise ratios in spectral acquisitions .

Q. What computational methods are suitable for studying the compound’s reactivity?

- Methodological Answer:

- Molecular Modeling: Use density functional theory (DFT) to simulate electron density around double bonds and predict regioselectivity in reactions.

- Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Solvent Effects: Apply continuum solvation models (e.g., COSMO-RS) to predict solubility and stability in different media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.